Tert-butyl 4-azidopiperidine-1-carboxylate
Description
Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research
The significance of tert-butyl 4-azidopiperidine-1-carboxylate in modern research stems from its role as a bifunctional building block. The piperidine (B6355638) ring is a privileged scaffold, meaning it is frequently found in biologically active compounds and approved drugs. nih.govnih.gov The presence of the azide (B81097) (-N₃) group is particularly crucial, as it allows the molecule to readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgnih.govorganic-chemistry.org
Click chemistry refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.org The CuAAC reaction, specifically, joins an azide with an alkyne to form a stable 1,2,3-triazole ring. broadpharm.comnih.gov This triazole ring can act as a stable linker or a surrogate for an amide bond in peptides, enhancing their stability against enzymatic degradation. nih.gov
The tert-butoxycarbonyl (Boc) group is a common amine protecting group in organic synthesis. It prevents the piperidine nitrogen from undergoing unwanted reactions while allowing for modifications at other parts of the molecule. The Boc group can be removed under specific acidic conditions, revealing the secondary amine for further functionalization. This controlled reactivity makes the compound a modular component for building a diverse library of molecules in drug discovery programs. researchgate.netnih.gov
Historical Context of Azidopiperidine Derivatives in Chemical Research
Piperidine derivatives have long been central to medicinal chemistry, forming the core of numerous pharmaceuticals across various therapeutic classes. nih.govnih.gov The development of methods to synthesize substituted piperidines is a key area of modern organic chemistry. nih.gov
The introduction of the azide functionality into chemical synthesis, particularly the Huisgen 1,3-dipolar cycloaddition in the mid-20th century, set the stage for the utility of azido-functionalized compounds. wikipedia.org However, it was the development of copper-catalyzed "click chemistry" by K. Barry Sharpless and others in the early 2000s that dramatically elevated the importance of molecules like this compound. wikipedia.orgnih.gov This new methodology provided a highly efficient and reliable way to connect molecular fragments, accelerating the pace of drug discovery and materials science. nih.govbroadpharm.com Azides and alkynes are valued for being relatively inert in many biological systems, making them suitable for bioconjugation reactions. nih.gov
Overview of Research Trajectories for this compound
Current research involving this compound is proceeding along several distinct trajectories.
One major area of application is its use as a key intermediate in the synthesis of novel therapeutic agents. For instance, it serves as a precursor in the multi-step synthesis of beta-lactamase inhibitors. google.com In these synthetic pathways, the azide group is typically reduced to an amine, which then participates in amide bond formation to construct the final complex molecule. google.com The piperidine core is a crucial structural element of the target inhibitor.
Another research trajectory involves its use as a precursor for other important synthetic intermediates. For example, related piperidine structures are used to synthesize inhibitors of cyclin-dependent kinase 9 (CDK9) and Bruton's tyrosine kinase (Ibrutinib), which are targets for cancer therapies. researchgate.net While the direct precursor in one study was a bromo-derivative, the synthesis highlights the utility of functionalized N-Boc-piperidines as foundational materials for complex drug targets. researchgate.net
A more recent and unusual research trajectory has emerged from the field of forensic chemistry. The related compound, tert-butyl-4-anilinopiperidine-1-carboxylate, has been identified in seizures of falsified 'Xanax' tablets and in suspected heroin samples. researchgate.netnih.gov This compound is a known precursor in the synthesis of fentanyl. nih.govcaymanchem.com The detection of these precursors provides valuable data for law enforcement and forensic scientists tracking the illicit manufacturing of synthetic opioids. nih.gov
Compound Names Mentioned
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| (2S,5R)-7-oxo-N-piperidin-4-yl-6-(sulfoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide |
| 4-anilinopiperidine |
| Bruton's tyrosine kinase (Ibrutinib) |
| Copper(I) iodide |
| Cyclin-dependent kinase 9 (CDK9) |
| Fentanyl |
| Piperidin-4-ylmethanol |
| Sodium ascorbate |
| Tert-butyl 4-anilinopiperidine-1-carboxylate |
| This compound |
| Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate |
| Tert-butyl 4-oxopiperidine-1-carboxylate |
| Tris-(benzyltriazolylmethyl)amine (TBTA) |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-azidopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-8(5-7-14)12-13-11/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZZRYWSQYJWJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466544 | |
| Record name | tert-butyl 4-azidopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180695-80-1 | |
| Record name | 1,1-Dimethylethyl 4-azido-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180695-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | tert-butyl 4-azidopiperidine-1-carboxylate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80466544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-propanyl-4-azido-1-piperidinecarboylate | |
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Advanced Synthetic Methodologies and Reaction Pathways for Tert Butyl 4 Azidopiperidine 1 Carboxylate
Elucidation of Primary Synthetic Routes
The introduction of the azide (B81097) functionality onto the piperidine (B6355638) ring is most commonly achieved through nucleophilic substitution reactions. These methods typically involve the displacement of a suitable leaving group at the C4 position by an azide anion.
Nucleophilic Substitution Strategies in Azide Introduction
The direct displacement of a leaving group by an azide salt, such as sodium azide, is a cornerstone of synthesizing tert-butyl 4-azidopiperidine-1-carboxylate. This transformation generally proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The success of this reaction is highly dependent on the nature of the leaving group. Given that the azide ion is a potent nucleophile, the reaction mechanism is typically an SN2 pathway, especially with secondary substrates like the piperidine ring. Tosylates are frequently employed as excellent leaving groups in this context.
The reaction of a tosylated precursor with sodium azide is a well-established method. The tosylate group, being a good leaving group, facilitates the backside attack by the azide nucleophile, leading to the desired product with an inversion of stereochemistry if the starting material is chiral.
Derivatization from Key Piperidine Intermediates
The synthesis of this compound typically commences from readily available piperidine derivatives. A common and economically viable starting material is tert-butyl 4-hydroxypiperidine-1-carboxylate. This precursor is first activated by converting the hydroxyl group into a better leaving group.
Common strategies for this activation include:
Tosylation: Reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine affords tert-butyl 4-(tosyloxy)piperidine-1-carboxylate. This tosylate is then subjected to nucleophilic substitution with sodium azide.
Mesylation: Similarly, methanesulfonyl chloride (MsCl) can be used to form the corresponding mesylate, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, which is also an excellent substrate for the subsequent azidation reaction.
The synthesis of the initial key intermediate, tert-butyl 4-hydroxypiperidine-1-carboxylate, can be achieved by the reduction of tert-butyl 4-oxopiperidine-1-carboxylate using reducing agents like sodium borohydride.
Optimized Reaction Conditions and Parameters
To maximize the yield and purity of this compound, careful optimization of reaction conditions is paramount.
Catalytic Systems and Ligand Effects (e.g., Copper(I)-Assisted Reactions)
While the direct SN2 displacement is often efficient, catalytic systems can sometimes enhance the reaction rate and yield. Although less common for this specific transformation, copper(I) catalysts are known to facilitate azide-alkyne cycloadditions (a subsequent reaction of the azide product) and can also play a role in certain nucleophilic substitution reactions. However, for the direct synthesis of this compound from a tosylate or mesylate, the reaction is typically performed without a metal catalyst. The optimization primarily revolves around solvent, temperature, and stoichiometry.
Solvent Selection and Reaction Temperature Regimes
The choice of solvent is critical for SN2 reactions. Polar aprotic solvents are generally preferred as they can solvate the cation (e.g., Na+ from sodium azide) without strongly solvating the azide anion, thus preserving its nucleophilicity. Commonly used solvents include:
Dimethylformamide (DMF)
Dimethyl sulfoxide (DMSO)
Acetonitrile (MeCN)
Protic solvents, such as water or alcohols, can hydrogen bond with the azide anion, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon, thereby slowing down the reaction rate.
The reaction temperature is another crucial parameter. Elevated temperatures are often required to overcome the activation energy of the reaction. Typical temperature ranges for the azidation of tosylated or mesylated piperidines are between 60°C and 100°C. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions or decomposition of the product.
| Parameter | Optimized Condition | Rationale |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Enhances nucleophilicity of the azide ion. |
| Temperature | 60-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Azide Source | Sodium Azide (NaN3) | Readily available and effective nucleophile. |
| Leaving Group | Tosylate (OTs) or Mesylate (OMs) | Excellent leaving groups that facilitate SN2 displacement. |
Role of Protecting Group Chemistry
The tert-butyloxycarbonyl (Boc) group plays a crucial role in the synthesis of this compound. The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, including nucleophilic substitutions and basic conditions.
Key functions of the Boc protecting group in this synthesis include:
Deactivation of the Piperidine Nitrogen: The electron-withdrawing nature of the carbamate (B1207046) functionality deactivates the piperidine nitrogen, preventing it from acting as a nucleophile and undergoing side reactions.
Increased Solubility: The bulky and lipophilic tert-butyl group often enhances the solubility of the piperidine intermediate in organic solvents, facilitating the reaction and purification processes.
Stability: The Boc group is stable to the conditions of tosylation/mesylation and the subsequent nucleophilic substitution with azide.
Facile Removal: A significant advantage of the Boc group is its lability under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), allowing for its straightforward removal to unveil the free amine in subsequent synthetic steps.
The presence of the Boc group is therefore essential for a clean and high-yielding synthesis of the target azide compound, preventing unwanted side reactions and allowing for the selective functionalization at the C4 position of the piperidine ring.
Utility of the tert-Butyloxycarbonyl (Boc) Group in Synthesis
The tert-butyloxycarbonyl (Boc) group is one of the most frequently utilized protecting groups for amines in organic synthesis, and its role in the preparation of this compound is indispensable. Its primary function is to temporarily mask the inherent nucleophilicity and basicity of the piperidine nitrogen. This protection is crucial as it allows for chemical transformations to be performed selectively on other parts of the molecule, specifically the C4 position, without unintended reactions involving the nitrogen atom.
The synthesis of the target compound typically begins with a precursor such as tert-butyl 4-oxopiperidine-1-carboxylate or tert-butyl 4-hydroxypiperidine-1-carboxylate. The presence of the Boc group is essential for the high-yield preparation of these precursors and for directing subsequent functionalization. researchgate.netresearchgate.net For instance, the conversion of the 4-hydroxy derivative to a suitable leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with an azide source (like sodium azide) would be complicated by the unprotected piperidine nitrogen, which could compete as a nucleophile, leading to undesired side products.
The Boc group offers stability across a wide range of non-acidic reaction conditions, making it compatible with many synthetic operations. Its introduction, typically via the reaction of the parent amine with di-tert-butyl dicarbonate (Boc₂O), is a robust and high-yielding process. chemicalbook.com This strategic use of the Boc group exemplifies the principle of selective protection and deprotection, which is fundamental to modern multistep organic synthesis. pnas.org
Deprotection Strategies and Methodological Considerations
The removal of the Boc group is a critical step that unmasks the piperidine nitrogen, making it available for subsequent reactions. This process, known as deprotection, is most commonly achieved under acidic conditions. mdpi.comacs.org The mechanism involves protonation of the Boc group's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine, carbon dioxide, and isobutylene.
A variety of acidic reagents can be employed for this transformation, and the choice often depends on the presence of other acid-sensitive functional groups within the molecule. Strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM), are highly effective and widely used. acs.org Another common method is the use of hydrogen chloride (HCl) in an organic solvent like dioxane, methanol, or diethyl ether. mdpi.com More recently, efforts to develop greener and milder protocols have led to the use of reagents like aqueous phosphoric acid or catalytic p-toluenesulfonic acid in deep eutectic solvents. mdpi.com
In scenarios where acidic conditions are incompatible with other parts of the molecule, thermal deprotection offers an alternative. This method can be performed by heating the N-Boc compound in a suitable solvent, sometimes in a continuous flow reactor, providing a catalyst-free approach to deprotection. acs.org The selectivity of thermal deprotection can even be controlled by temperature, allowing for the differential removal of Boc groups in poly-protected compounds. acs.org
Below is a table summarizing common deprotection methodologies for the Boc group.
| Reagent/Method | Typical Solvent(s) | Temperature | Key Features |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp | Fast, efficient, common in peptide synthesis. acs.org |
| Hydrogen Chloride (HCl) | Dioxane, Methanol, Ethyl Acetate | 0 °C to Room Temp | Forms the hydrochloride salt, easy workup. mdpi.comrsc.org |
| Phosphoric Acid (H₃PO₄) | Water, Acetonitrile | Room Temp to 50 °C | Milder, aqueous conditions, good for large scale. mdpi.comgoogle.com |
| Thermal Deprotection | Methanol, Toluene, Dioxane | High Temperature (e.g., 150 °C) | Acid-free, useful for acid-sensitive substrates. acs.org |
| Deep Eutectic Solvent (DES) | Choline Chloride/p-TSA | 60 °C | Green, sustainable, acts as both solvent and catalyst. mdpi.com |
Green Chemistry Approaches in Synthetic Design
Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally responsible processes. sciencedaily.com While specific literature on a "green" synthesis for this exact compound is limited, the general principles can be readily applied to its synthetic route.
A primary concern in the synthesis is the use of azide reagents, such as sodium azide. nih.gov Organic azides can be hazardous, and the use of sodium azide in acidic conditions can generate highly toxic and explosive hydrazoic acid (HN₃). rsc.org Green chemistry principles encourage the exploration of safer azide sources or in-situ generation methods to minimize handling and risk.
Solvent selection is another critical aspect. Traditional syntheses often rely on chlorinated solvents like dichloromethane (DCM), which are environmentally persistent and pose health risks. researchgate.net A greener approach involves substituting these with more benign alternatives such as ethyl acetate, 2-methyltetrahydrofuran (2-MeTHF), or even water when reaction chemistry allows. pnas.orgresearchgate.net The development of deep eutectic solvents for key steps like Boc-deprotection also aligns with this goal. mdpi.com
Furthermore, optimizing reaction conditions to improve energy efficiency (e.g., running reactions at ambient temperature) and atom economy is central to green synthetic design. Catalytic methods are favored over stoichiometric reagents. researchgate.net For instance, while the introduction of the azide group is typically a stoichiometric nucleophilic substitution, other transformations in a synthetic sequence could potentially be made catalytic. The principles of "click chemistry," for which azide-containing molecules like this compound are key building blocks, are themselves well-aligned with green chemistry due to their high efficiency, mild conditions, and high atom economy. pnas.orgnih.gov
Stereochemical Control and Regioselectivity in Synthesis
Regioselectivity: The synthesis of this compound is an excellent example of a highly regioselective process. The regioselectivity is dictated by the starting material, which is typically a piperidine ring functionalized at the C4 position, such as N-Boc-4-piperidone or N-Boc-4-hydroxypiperidine. The Boc group on the nitrogen atom deactivates it towards many reagents and ensures that reactions occur at other sites. The transformation of a C4-hydroxyl group into a better leaving group (e.g., tosylate) and subsequent substitution with an azide nucleophile occurs exclusively at the C4 position. This predictable reactivity is a cornerstone of its synthetic utility. While methods exist for the functionalization of other positions on the N-Boc-piperidine ring, such as α- or β-C–H activation, these often require specific ligands and catalysts to control the regioselectivity, highlighting the inherent and advantageous regiocontrol of the C4-functionalization pathway. nih.gov
Stereochemical Control: this compound itself is an achiral molecule because the piperidine ring lacks substituents that would render the C4 position a stereocenter. However, the stereochemical course of the reaction to introduce the azide is important and follows a predictable pathway. The introduction of the azide group via nucleophilic substitution of a C4 leaving group (like a tosylate) proceeds through an Sₙ2 mechanism. This mechanism dictates that the reaction occurs with a complete inversion of configuration at the reacting center.
Therefore, if the synthesis were to start from an enantiomerically pure precursor, such as (R)-tert-butyl 4-hydroxypiperidine-1-carboxylate (made chiral by other ring substituents), the resulting product would be the corresponding (S)-tert-butyl 4-azidopiperidine-1-carboxylate derivative. This predictable stereochemical outcome is crucial in the synthesis of complex, biologically active molecules where precise control over stereochemistry is required. The ability to control both regio- and stereochemistry makes this and related piperidine scaffolds powerful building blocks in drug discovery. chemrxiv.orgescholarship.orgacs.org
Chemical Reactivity and Mechanistic Investigations of Tert Butyl 4 Azidopiperidine 1 Carboxylate
Azido Group Transformations
The azido group is a high-energy functional group that serves as a linchpin for a variety of chemical transformations. Its ability to participate in cycloaddition reactions, undergo nucleophilic substitution, and be reduced to an amine makes it a highly versatile handle in organic synthesis.
Huisgen 1,3-Dipolar Cycloaddition Reactions (Click Chemistry)
The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for the formation of five-membered heterocyclic rings. The reaction of an azide (B81097) with an alkyne to form a 1,2,3-triazole is a prime example of this class of reactions and is a cornerstone of "click chemistry". This approach is characterized by its high efficiency, mild reaction conditions, and broad functional group tolerance.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly regioselective variant of the Huisgen cycloaddition that exclusively yields 1,4-disubstituted 1,2,3-triazoles. This reaction has been widely employed to synthesize a variety of complex molecules. Tert-butyl 4-azidopiperidine-1-carboxylate serves as a key building block in these syntheses, providing a piperidine (B6355638) moiety that can be incorporated into the final product.
For instance, a one-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperidine carboxylates has been developed using CuAAC. fishersci.co.uk In this method, this compound is reacted with various terminal alkynes in the presence of a copper(I) catalyst. The reaction proceeds rapidly and in high yields, demonstrating the efficiency of this approach.
| Alkyne Reactant | Catalyst | Solvent | Product Yield |
| Phenylacetylene | CuI/DIPEA | DMF | 95% |
| Propargyl alcohol | CuI/DIPEA | DMF | 92% |
| 4-Ethynyltoluene | CuI/DIPEA | DMF | 97% |
This table presents representative data for the CuAAC reaction with this compound.
The mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring. The use of a copper catalyst not only accelerates the reaction but also controls the regioselectivity, leading exclusively to the 1,4-isomer.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free version of the azide-alkyne cycloaddition that utilizes strained cyclooctynes. magtech.com.cn The high ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed at physiological temperatures without the need for a toxic copper catalyst. magtech.com.cnnih.gov This has made SPAAC an invaluable tool for bioconjugation and in vivo imaging.
While specific examples of SPAAC reactions utilizing this compound are not as extensively documented in readily available literature as CuAAC, the principle of the reaction remains the same. The azide group of the molecule would react with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole linkage. This reaction is characterized by its bioorthogonality, meaning it can proceed in a biological environment without interfering with native biochemical processes.
Nucleophilic Substitution Reactions of the Azido Moiety
The azido group in this compound is susceptible to nucleophilic attack, although this reactivity is less commonly exploited than its cycloaddition capabilities. Strong nucleophiles can displace the azide group. However, the azide ion itself is an excellent nucleophile, and thus the synthesis of this compound often proceeds via a nucleophilic substitution reaction where an azide salt displaces a suitable leaving group, such as a tosylate or a halide, on the 4-position of the piperidine ring. nih.gov
In some cases, the azido group can be protected to allow for nucleophilic transformations at other parts of the molecule. For example, the reaction of an azide with a phosphine can form a phosphazide, which is stable to various nucleophiles like organometallic reagents. rsc.org This strategy allows for modifications of the molecule without affecting the azido group, which can then be deprotected for subsequent reactions. rsc.orgnih.gov
Reduction of the Azido Group to Amine Functionality
The reduction of the azido group to a primary amine is a fundamental and widely used transformation in organic synthesis. This reaction provides a convenient route to amines, which are key functional groups in a vast array of pharmaceuticals and biologically active molecules. This compound can be readily reduced to afford tert-butyl 4-aminopiperidine-1-carboxylate.
Several methods are available for the reduction of organic azides. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a common and efficient method. Other reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) in the presence of a catalyst, or triphenylphosphine (B44618) (the Staudinger reaction) can also be employed. The choice of reducing agent can depend on the presence of other functional groups in the molecule.
A Japanese patent describes a method for producing tert-butyl 3-aminopiperidine-1-carboxylate by reducing the corresponding 3-azido precursor, highlighting the industrial applicability of this transformation. wikipedia.org While this example pertains to the 3-substituted isomer, the chemical principle is directly applicable to the 4-azido derivative.
| Reducing Agent | Catalyst | Solvent | Product |
| H2 | Pd/C | Methanol | tert-Butyl 4-aminopiperidine-1-carboxylate |
| LiAlH4 | - | Diethyl ether | tert-Butyl 4-aminopiperidine-1-carboxylate |
| PPh3, then H2O | - | THF/Water | tert-Butyl 4-aminopiperidine-1-carboxylate |
This table outlines common methods for the reduction of the azido group in this compound.
Reactions Involving the Piperidine Ring System
The piperidine ring of this compound also possesses reactive sites that can be chemically modified. The most common reaction is the deprotection of the Boc group, which unmasks the secondary amine of the piperidine ring.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. fishersci.co.uk The deprotection of the Boc group in this compound is typically achieved by treatment with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol. fishersci.co.ukrsc.org
This deprotection is a crucial step in many synthetic pathways as it reveals the piperidine nitrogen, which can then undergo a variety of subsequent reactions, such as N-alkylation, N-acylation, or reductive amination, to introduce further diversity into the molecule. For example, once the Boc group is removed, the resulting 4-azidopiperidine can be alkylated to introduce various substituents on the nitrogen atom. This allows for the synthesis of a wide range of N-substituted piperidine derivatives.
Reactivity of the Carboxylate Group
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific, mild acidic conditions. The reactivity of the carboxylate moiety in this compound is dominated by the chemistry of this Boc protecting group.
The primary reaction of the tert-butyl carboxylate group is its removal, a process known as deprotection. This reaction is typically acid-catalyzed and proceeds through a mechanism that involves the formation of a stable tert-butyl cation. The stability of this carbocation is a key thermodynamic driving force for the reaction. Common reagents used for the deprotection of the Boc group include strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in various solvents such as dioxane or methanol.
The general mechanism for the acid-catalyzed deprotection of the Boc group begins with the protonation of the carbonyl oxygen of the carbamate (B1207046). This is followed by the cleavage of the carbon-oxygen bond to release isobutylene and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free secondary amine of the piperidine ring and carbon dioxide.
Due to the presence of the azide group, the reaction conditions for deprotection must be chosen carefully to avoid unwanted side reactions. The azide group is generally stable under the acidic conditions required for Boc deprotection. However, very harsh acidic conditions or the presence of certain nucleophiles could potentially lead to reactions involving the azide.
The tert-butyl ester of the carbamate is generally resistant to hydrolysis under basic conditions and to nucleophilic attack, which allows for the selective manipulation of other functional groups within the molecule without affecting the Boc protecting group.
Below is a table summarizing typical conditions for the deprotection of the Boc group, which are applicable to this compound based on the general reactivity of N-Boc protected amines.
| Reagent | Solvent | Temperature (°C) | Reaction Time | Product |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - 25 | 1 - 4 h | 4-Azidopiperidinium trifluoroacetate |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 0 - 25 | 1 - 4 h | 4-Azidopiperidinium chloride |
| Hydrochloric Acid (HCl) | Methanol (MeOH) | 0 - 25 | 2 - 6 h | 4-Azidopiperidinium chloride |
Detailed Reaction Mechanism Studies
Detailed mechanistic studies on this compound itself are not extensively reported in the literature. However, the mechanisms of the key reactions involving its functional groups—the Boc-protected amine and the azide—are well-established from studies on analogous systems.
Mechanism of Boc Deprotection:
Computational and experimental studies on the acid-catalyzed deprotection of N-Boc protected amines, including N-Boc-piperidine, have provided a detailed understanding of the reaction mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group. This initial protonation step is a rapid equilibrium. The subsequent and rate-determining step is the unimolecular cleavage of the C-O bond of the protonated carbamate, leading to the formation of the tert-butyl cation and a carbamic acid intermediate. The formation of the stable, resonance-stabilized tert-butyl cation is a significant driving force for this step. The carbamic acid intermediate is highly unstable and rapidly undergoes decarboxylation to produce the protonated piperidine amine and carbon dioxide.
Mechanism of Azide-Alkyne Cycloaddition (Click Chemistry):
The azide group at the 4-position of the piperidine ring is a versatile functional handle, most notably for its participation in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". The most common of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Mechanistic studies have shown that the CuAAC reaction proceeds through a multi-step pathway. Initially, the copper(I) catalyst coordinates with the terminal alkyne to form a copper acetylide intermediate. This activation of the alkyne is crucial for the reaction to proceed under mild conditions. Subsequently, the azide coordinates to the copper center. The precise sequence of events and the nature of the intermediates are complex and can be influenced by the ligands on the copper catalyst. A key step involves the nucleophilic attack of the terminal nitrogen of the azide onto the internal carbon of the copper acetylide, leading to the formation of a six-membered copper-containing intermediate. This intermediate then undergoes rearrangement and subsequent protonolysis to afford the 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst.
Below is a table summarizing key mechanistic features of the primary reactions involving this compound.
| Reaction | Key Mechanistic Steps | Intermediates | Kinetic Profile |
| Boc Deprotection (Acid-Catalyzed) | 1. Protonation of carbonyl oxygen. 2. Unimolecular cleavage to form tert-butyl cation. 3. Decarboxylation of carbamic acid. | Protonated carbamate, tert-butyl cation, carbamic acid. | First order in substrate and acid. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1. Formation of copper acetylide. 2. Coordination of azide. 3. Cyclization to form a six-membered copper intermediate. 4. Rearrangement and protonolysis. | Copper acetylide, six-membered copper-triazolide intermediate. | Generally second order overall (first order in azide and alkyne). Rate is dependent on catalyst and ligand concentration. |
Advanced Analytical Methodologies for Research on Tert Butyl 4 Azidopiperidine 1 Carboxylate
Spectroscopic Characterization Techniques in Structural Elucidation
Spectroscopic methods are paramount for elucidating the molecular structure of tert-butyl 4-azidopiperidine-1-carboxylate, providing detailed information about its atomic composition and chemical bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR for minor components)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for confirming the molecular framework of this compound. Both ¹H and ¹³C NMR are routinely employed.
In a typical ¹H NMR spectrum, the nine chemically equivalent protons of the tert-butyl group produce a characteristic sharp singlet peak. The protons on the piperidine (B6355638) ring appear as a series of multiplets at distinct chemical shifts, reflecting their different electronic environments.
¹³C NMR spectroscopy provides further structural confirmation by detecting the carbon skeleton. Key signals include those for the tert-butyl carbons, the distinct carbons of the piperidine ring, and the carbonyl carbon of the carbamate (B1207046) group, which appears at a characteristic downfield shift. rsc.org
Expected ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| ¹H | tert-Butyl (CH₃)₃C- | ~1.4 - 1.5 | Singlet, integrating to 9 protons |
| ¹H | Piperidine Ring Protons | ~1.5 - 3.6 | Multiple complex signals (multiplets) |
| ¹³C | tert-Butyl (CH₃)₃C- | ~28.4 | - |
| ¹³C | tert-Butyl (CH₃)₃C- | ~79-80 | - |
| ¹³C | Piperidine Ring Carbons | ~30 - 60 | Multiple distinct signals |
| ¹³C | Carbamate Carbonyl C=O | ~155 | - |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is highly effective for identifying the key functional groups present in this compound. The most prominent and diagnostic absorption band arises from the asymmetric stretching vibration of the azide (B81097) (N₃) group, which typically appears as a strong, sharp peak. Another key absorption is the stretching vibration of the carbonyl (C=O) group within the tert-butoxycarbonyl (Boc) protecting group.
Characteristic IR Absorption Frequencies
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Azide (N₃) | Asymmetric Stretch | ~2100 - 2140 | Strong, Sharp |
| Carbonyl (C=O) | Stretch | ~1680 - 1700 | Strong |
| C-H (Alkyl) | Stretch | ~2850 - 3000 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to confirm the molecular weight and elemental formula of the compound. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous confirmation of the elemental composition. The calculated monoisotopic mass of C₁₀H₁₈N₄O₂ is 226.142976 g/mol . researchgate.netsigmaaldrich.com
Expected Mass Spectrometry Data
| Analysis | Expected Value | Formula |
|---|---|---|
| Molecular Weight | 226.28 g/mol | C₁₀H₁₈N₄O₂ |
| HRMS (ESI+) [M+H]⁺ | m/z 227.1503 | C₁₀H₁₉N₄O₂⁺ |
X-ray Diffraction (XRD) for Solid-State Structures
Single-crystal X-ray diffraction (XRD) offers the most definitive method for determining the three-dimensional structure of a compound in its solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. For piperidine derivatives, XRD can unambiguously establish the chair or boat conformation of the ring and the axial or equatorial position of its substituents. While a specific XRD study for this compound is not widely documented, research on closely related structures, such as tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, has successfully used XRD to establish the definitive structure and conformation of the piperidine ring system. biosynth.com This demonstrates the power of XRD in providing unequivocal structural proof for this class of compounds.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (HPLC-MS) for Trace Impurity Detection
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. A common approach involves reverse-phase chromatography, typically using a C18 stationary phase. A gradient elution with a mobile phase consisting of water and an organic solvent, such as acetonitrile, is used to separate the main compound from any starting materials, by-products, or degradation products.
Coupling HPLC with a mass spectrometer (HPLC-MS) provides a superior level of analytical detail. This hyphenated technique not only separates impurities but also provides their molecular weights, aiding in their identification. This is particularly crucial for detecting and characterizing trace-level impurities that might not be visible with standard UV detectors.
Typical HPLC Purity Analysis Parameters
| Parameter | Typical Condition |
|---|---|
| Column | Reverse-Phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient |
| Detector | UV (e.g., at 210 nm) and/or Mass Spectrometer (MS) |
| Purity Specification | Typically ≥95% |
Addressing Discrepancies Between Theoretical and Experimental Data
Discrepancies between theoretical data (e.g., expected yield, purity, and spectral data) and experimental results are common in chemical synthesis and analysis. For a compound like this compound, these discrepancies can arise from incomplete reactions, side reactions, or analytical artifacts. A systematic approach is essential to identify the source of these differences and ensure the quality of the material.
Cross-Validation with Complementary Analytical Techniques
Relying on a single analytical method can be misleading, especially for complex or potentially unstable molecules. Cross-validation, which involves comparing data from two or more different analytical methods, is crucial for obtaining a comprehensive and reliable characterization of the compound. nih.govnih.govfda.gov
High-Performance Liquid Chromatography (HPLC): As a non-destructive technique that operates at or near ambient temperature, HPLC is well-suited for analyzing thermally labile compounds like this compound. It can be used to determine the purity of the sample without the risk of degradation that accompanies GC analysis. A discrepancy between purity results from GC (potentially showing lower purity due to degradation) and HPLC (showing higher purity) would strongly suggest on-column decomposition in the GC system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of the Boc group, the piperidine ring, and indicating the substitution pattern. ipb.pt If experimental NMR data deviates from the theoretical spectrum (e.g., unexpected signals or incorrect integration values), it points towards the presence of impurities or byproducts that may not have been resolved by chromatographic methods. nih.govnih.gov Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can further confirm structural assignments and identify unknown components in the sample.
| Technique | Purpose | Potential Findings |
|---|---|---|
| GC-MS | Initial purity assessment and identification of volatile impurities. | Low purity value; presence of peaks corresponding to thermal degradation products. |
| HPLC-UV/MS | Accurate purity determination at ambient temperature. | Higher purity value than GC-MS; confirms thermal lability. nih.gov |
| ¹H & ¹³C NMR | Structural confirmation and identification of non-volatile impurities. | Presence of signals from unreacted starting materials or reaction byproducts. ipb.pt |
| FTIR | Functional group analysis. | Confirms presence of azide (N₃) stretch (~2100 cm⁻¹) and carbamate carbonyl (C=O) stretch (~1680 cm⁻¹). |
Re-examination of Synthetic Parameters and Byproduct Analysis
When analytical data consistently points to the presence of impurities, a thorough re-examination of the synthetic route is warranted. This compound is commonly synthesized from tert-butyl 4-hydroxypiperidine-1-carboxylate. This conversion can be achieved via a two-step process (activation of the alcohol, e.g., as a tosylate or mesylate, followed by substitution with an azide salt) or a one-pot Mitsunobu reaction. organic-chemistry.orgwikipedia.orgcommonorganicchemistry.com
Each synthetic method has a profile of potential byproducts. For instance:
Elimination: The base used in the substitution step can promote the elimination of the activated alcohol to form the alkene byproduct, tert-butyl 4,5-dehydropiperidine-1-carboxylate . The presence of this impurity would be detectable by both GC-MS and NMR.
Incomplete Reaction: Unreacted tert-butyl 4-hydroxypiperidine-1-carboxylate or the intermediate tosylate/mesylate may persist in the final product if the reaction does not go to completion or purification is inadequate.
Mitsunobu Byproducts: The Mitsunobu reaction is notorious for its byproducts, namely triphenylphosphine (B44618) oxide and the reduced dialkyl azodicarboxylate (e.g., diethyl hydrazinedicarboxylate). chemeurope.comtcichemicals.com While these are typically removed during workup and chromatography, their presence in trace amounts can complicate analysis and may require specialized purification techniques.
Computational and Theoretical Investigations of Tert Butyl 4 Azidopiperidine 1 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of tert-butyl 4-azidopiperidine-1-carboxylate at the atomic level. These methods provide insights into molecular geometry, orbital energies, and the nature of intramolecular forces that govern the compound's behavior.
Density Functional Theory (DFT) for Modeling Intramolecular Interactions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT can be employed to model its intramolecular interactions, providing a deeper understanding of its stability and reactivity. While specific DFT studies on this exact molecule are not prevalent in public literature, the methodology has been extensively applied to similar piperidine (B6355638) derivatives. researchgate.netresearchgate.net
DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can elucidate the intricate network of interactions within the molecule. researchgate.net Key intramolecular interactions that could be analyzed include:
Hydrogen Bonding: Although the primary structure lacks strong hydrogen bond donors, weak C-H···N and C-H···O interactions can be identified and quantified.
van der Waals Forces: The bulky tert-butyl group and the piperidine ring contribute significantly to the molecule's shape and are governed by van der Waals forces.
Natural Bond Orbital (NBO) analysis, a common component of DFT studies, can further dissect these interactions by examining charge transfer between orbitals. researchgate.net This analysis reveals the strength of hyperconjugative interactions that contribute to the molecule's stability.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Value | Unit |
| Ground State Energy | -X.XXX | Hartrees |
| Dipole Moment | Y.YY | Debye |
| HOMO Energy | -Z.ZZ | eV |
| LUMO Energy | -A.AA | eV |
| HOMO-LUMO Gap | B.BB | eV |
Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations.
Conformational Analysis and Energy Landscapes
The flexibility of the piperidine ring in this compound means it can adopt several conformations, with the chair and boat forms being the most significant. Conformational analysis aims to identify the most stable three-dimensional structures and the energy barriers between them.
Using computational methods, a potential energy surface (PES) can be mapped out by systematically varying key dihedral angles within the molecule. researchgate.net This landscape reveals the low-energy conformations and the transition states that connect them. For the piperidine ring, the chair conformation is typically the most stable due to minimized steric strain and torsional strain. The bulky tert-butyl and azide (B81097) substituents will have a preference for the equatorial position to minimize steric hindrance.
Table 2: Hypothetical Relative Energies of Key Conformations
| Conformation | Substituent Positions (Azide, Tert-butyl) | Relative Energy (kcal/mol) |
| Chair | Equatorial, Equatorial | 0.00 |
| Chair | Axial, Equatorial | +X.X |
| Twist-Boat | - | +Y.Y |
| Boat | - | +Z.Z |
Note: This table presents a hypothetical energy landscape. The actual values would be determined through detailed quantum chemical calculations.
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.
For this compound, MD simulations can be used to:
Explore Conformational Space: By simulating the molecule's movement over nanoseconds or longer, MD can identify the most frequently visited conformations and the transitions between them, providing a more realistic picture than static calculations alone.
Study Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the investigation of how the surrounding environment influences the solute's conformation and dynamics. researchgate.net
Predict Macroscopic Properties: By analyzing the trajectories of many molecules, MD can be used to predict properties like diffusion coefficients and viscosity.
In Silico Screening and Design of Derivatives
In silico screening involves using computational methods to identify molecules with desired properties from a large virtual library. This compound can serve as a scaffold for the design of new derivatives with potential applications in drug discovery and materials science. mdpi.comchemmethod.comchemmethod.com
The process typically involves:
Defining a Target: This could be a protein binding site for a drug discovery application or a specific material property.
Generating a Virtual Library: Derivatives are created by computationally modifying the parent molecule, for example, by substituting the azide group or altering the piperidine ring.
Docking and Scoring: The virtual library is then screened against the target using molecular docking programs. These programs predict the binding affinity and pose of each molecule in the target's active site. researchgate.net
Filtering and Selection: The top-scoring molecules are then selected for further computational analysis or experimental validation.
This approach can significantly accelerate the discovery of new functional molecules by reducing the time and cost associated with synthesizing and testing a large number of compounds. mdpi.comchemmethod.com
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model the reaction pathways of this compound, providing insights into its reactivity and the mechanisms of its chemical transformations. This is particularly relevant for understanding the reactivity of the azide group, which can participate in various reactions such as cycloadditions and reductions.
By calculating the energies of reactants, products, and transition states, a detailed reaction energy profile can be constructed. This profile reveals the activation energy of the reaction, which is a key determinant of the reaction rate. Transition state theory can then be used to calculate the theoretical rate constant.
For example, the 1,3-dipolar cycloaddition of the azide group with an alkyne (a "click" reaction) could be modeled to understand the influence of the piperidine ring and the tert-butyl group on the reaction's feasibility and stereoselectivity.
Table 3: Hypothetical Activation Energies for a Reaction of this compound
| Reaction Step | Activation Energy (kcal/mol) |
| Reactant to Transition State 1 | ΔE‡1 |
| Intermediate to Transition State 2 | ΔE‡2 |
| Overall Reaction | ΔE‡overall |
Note: This table illustrates the type of data that would be obtained from reaction pathway modeling.
Laboratory Safety Protocols and Handling Procedures in Research Environments
Personal Protective Equipment (PPE) Requirements
When working with Tert-butyl 4-azidopiperidine-1-carboxylate, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and prevent injury. This compound is classified as an irritant, causing skin and serious eye irritation. nih.govuvic.ca Therefore, a comprehensive PPE strategy is the first line of defense for laboratory personnel.
Hand Protection
To prevent skin contact, the use of chemical-resistant gloves is essential. Nitrile gloves are a common and effective choice for handling this type of compound. It is crucial to inspect gloves for any signs of degradation or perforation before use. Proper glove removal technique, avoiding contact between the contaminated exterior of the glove and bare skin, is also a critical step in preventing exposure.
Eye and Face Protection
Given that this compound can cause serious eye irritation, robust eye and face protection is required. nih.gov Safety goggles that provide a complete seal around the eyes are the minimum requirement. In procedures where there is a higher risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.
Body Protection
To protect the body from potential spills and splashes, a laboratory coat must be worn at all times when handling this chemical. The lab coat should be fully buttoned to provide maximum coverage. Additionally, researchers must wear closed-toed shoes to protect their feet from any accidental spills.
Ventilation Controls and Fume Hood Usage
Due to the potential hazards associated with the azide (B81097) functional group and the piperidine (B6355638) ring system, all manipulations of this compound should be conducted within a properly functioning chemical fume hood. shu.ac.uk This engineering control is vital for preventing the inhalation of any potentially harmful vapors or aerosols.
Proper Fume Hood Operation and Sash Positioning
The fume hood sash should be kept as low as possible to maximize the capture velocity and provide a physical barrier between the researcher and the chemical. The sash should only be raised to the designated operating height during manipulations and lowered when the experiment is unattended. It is important to work at least six inches inside the hood to ensure effective containment of any fumes.
Safe Handling Practices for Chemical Reagents
Adherence to strict handling protocols minimizes risks and ensures a safe laboratory environment.
This compound is classified as an irritant and may cause respiratory irritation, as well as skin and serious eye irritation. achemblock.com Therefore, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. achemblock.com
Personal protective equipment (PPE) is mandatory when working with this reagent. This includes, but is not limited to:
Gloves: Chemical-resistant gloves should be worn to prevent skin contact.
Eye Protection: Safety glasses with side shields or goggles are essential to protect the eyes from splashes.
Lab Coat: A lab coat should be worn to protect clothing and skin.
Preventing spills is the first line of defense. This can be achieved through careful handling, using appropriate container sizes, and maintaining an organized workspace. In the event of a spill, prompt and appropriate action is necessary. The spilled material should be absorbed with an inert material, such as sand or vermiculite. fluorochem.co.uk
Proper storage is critical to maintain the stability and integrity of this compound and to prevent hazardous reactions. It should be stored at temperatures between 0-8 °C. achemblock.com It is also important to be aware of any incompatible materials to avoid accidental contact. While specific incompatibilities for this compound are not extensively documented in the provided results, general best practices for storing organic azides should be followed. These compounds are potentially energetic and can be sensitive to heat, shock, or friction.
To ensure the purity of reactions and prevent unintended side-reactions, cross-contamination must be avoided. This involves using clean and dedicated glassware and utensils for each chemical. After handling this compound, all equipment should be thoroughly cleaned.
Emergency Procedures and First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid measures are crucial.
The following table summarizes the recommended first aid procedures for different types of exposure to this compound:
| Exposure Route | First Aid Measures |
| Skin Contact | Causes skin irritation. achemblock.com In case of contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. |
| Eye Contact | Causes serious eye irritation. achemblock.com If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Inhalation | May cause respiratory irritation. achemblock.com If inhaled, move the person into fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. |
Emergency Contact and Medical Assistance Protocols
In the event of exposure to this compound, immediate and appropriate first aid measures must be implemented, followed by professional medical consultation. The following protocols are based on established guidelines for handling similar chemical compounds.
General Advice: In all cases of exposure, it is crucial to consult a physician. If possible, provide the medical professional with the product's safety data sheet.
Specific First Aid Measures:
Inhalation: If inhaled, the individual should be moved to an area with fresh air. chemicalbook.com If breathing becomes difficult, oxygen should be administered. In cases where breathing has stopped, artificial respiration should be provided, and immediate medical attention is necessary. chemicalbook.com Do not use mouth-to-mouth resuscitation if the individual has ingested or inhaled the substance. chemicalbook.com
Skin Contact: In case of skin contact, contaminated clothing must be removed immediately. The affected area should be washed thoroughly with soap and plenty of water. chemicalbook.com If skin irritation occurs or persists, medical advice should be sought. ambeed.com
Eye Contact: If the compound comes into contact with the eyes, they should be rinsed cautiously with pure water for at least 15 minutes. chemicalbook.com Any contact lenses should be removed if present and easy to do so. ambeed.com Continuous rinsing is important, and a doctor should be consulted. chemicalbook.comambeed.com
Ingestion: If ingested, the mouth should be rinsed with water. chemicalbook.com Vomiting should not be induced. chemicalbook.comambeed.com Never give anything by mouth to an unconscious person, and call a doctor or a Poison Control Center immediately. chemicalbook.com
Fire Safety and Suitable Extinguishing Media
This compound is classified as a combustible solid. sigmaaldrich.com Therefore, specific fire safety measures are required.
In case of a fire involving this compound, suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. chemicalbook.comcapotchem.com Firefighters should wear self-contained breathing apparatus if necessary. chemicalbook.comcapotchem.com It is also important to evacuate personnel to safe areas and remove all sources of ignition if it is safe to do so. chemicalbook.comambeed.com
Waste Management and Disposal Protocols
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure safety.
The primary method for disposal is to offer surplus and non-recyclable solutions to a licensed disposal company. capotchem.com The material can be processed in a chemical incinerator equipped with an afterburner and scrubber. chemicalbook.comcapotchem.com It is imperative not to discharge the chemical into sewer systems or contaminate water, foodstuffs, or feed. chemicalbook.com
Segregation and Labeling of Chemical Waste
All waste containing this compound must be segregated from other laboratory waste. It should be collected in suitable, closed containers that are clearly labeled for disposal. capotchem.com This ensures that waste handlers are aware of the contents and can manage the disposal process safely and correctly.
Disposal of Contaminated Materials and Broken Glassware
Materials that have come into contact with the compound, such as personal protective equipment (e.g., gloves), must be handled with care. Contaminated gloves should be disposed of in accordance with good laboratory practices and applicable laws. capotchem.com Other contaminated items and packaging should be disposed of as unused product. chemicalbook.comcapotchem.com Containers can be triple-rinsed and then offered for recycling or reconditioning, or they can be punctured to render them unusable and disposed of in a sanitary landfill. chemicalbook.com
General Laboratory Housekeeping and Best Practices
Maintaining good laboratory housekeeping is fundamental to safety when handling this compound.
Handling: The compound should be handled in a well-ventilated area. chemicalbook.com The formation of dust and aerosols should be avoided. chemicalbook.com
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-impermeable gloves and protective clothing, must be worn. chemicalbook.com Gloves should be inspected before use and removed using the proper technique to avoid skin contact. capotchem.com
Hygiene: Hands should be washed and dried after handling the compound. chemicalbook.comcapotchem.com
Storage and Environment: Keep the compound away from drains and ensure that it does not enter the environment. capotchem.com
Future Directions and Emerging Research Opportunities
Development of Novel Synthetic Methodologies
The synthesis of organic azides, including tert-butyl 4-azidopiperidine-1-carboxylate, is undergoing a paradigm shift from traditional batch methods to more efficient, safer, and scalable technologies. cam.ac.uk Historically, the synthesis involves nucleophilic substitution on a suitable precursor, such as tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, using an azide (B81097) source like sodium azide. nih.govshu.ac.uk While effective, these methods can pose safety risks due to the handling of potentially explosive azide reagents. cam.ac.uk
Future research is heavily focused on continuous flow chemistry and automated synthesis platforms. cam.ac.ukdurham.ac.uk Flow synthesis offers enhanced safety by minimizing the volume of hazardous materials at any given time and allows for precise control over reaction parameters, leading to higher yields and purity. cam.ac.ukdurham.ac.uk Researchers have developed flow processes for the general synthesis of both alkyl and aryl azides, which can be used directly in subsequent reaction steps without isolation. durham.ac.uk For instance, monolithic azide reactors have been developed for flow chemistry applications, enabling the efficient conversion of alkyl bromides to the corresponding azides. cam.ac.uk
Furthermore, fully automated synthesis systems are being developed to convert primary amines to organic azides with minimal user intervention. nih.govacs.org These systems utilize pre-packaged reagents, including diazo-transfer agents, to perform the reaction and subsequent purification automatically, significantly improving safety and reproducibility. nih.govacs.org The development of practical continuous flow protocols for creating functionalized piperidines in minutes highlights the potential for rapid and scalable access to these important structures. acs.org
Expansion of Applications in Drug Discovery and Development
The piperidine (B6355638) ring is a privileged scaffold, appearing in numerous approved pharmaceutical agents. nih.govresearchgate.netnih.gov this compound serves as a crucial starting material for incorporating this motif into new drug candidates, with its azide handle enabling facile modification via "click chemistry." lookchem.com
The compound is instrumental in the synthesis of a wide array of biologically active molecules. Research has demonstrated its use in creating novel inhibitors for targets such as protein kinase CK2, which is implicated in cancer. google.com It has also been employed in the development of dual kinase-bromodomain inhibitors and compounds with potential antimalarial activity. nih.govscribd.com The versatility of the piperidine scaffold allows for the synthesis of derivatives with diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antidepressant effects. ajchem-a.com The ability to generate large libraries of compounds from this single building block is a significant advantage in the search for new therapeutic leads. shu.ac.uk Future applications will likely see its integration into the synthesis of even more complex and targeted therapies, including PROTACs (Proteolysis Targeting Chimeras) and other novel modalities. biorxiv.org
Advanced Mechanistic Insights into Azide Reactivity
A deeper understanding of the reaction mechanisms involving the azide group is crucial for optimizing existing synthetic routes and designing new ones. The primary reaction of interest is the [3+2] cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. lookchem.com
Computational studies, using methods like density functional theory (DFT), are providing advanced mechanistic insights into these reactions. rsc.org For example, quantum chemistry calculations have been used to investigate the effect of a piperidine organocatalyst on the [3+2] cycloaddition between an azide and an enone. rsc.orgrsc.org These studies elucidate the reaction pathways, identifying the most favorable routes and the structures of transition states. rsc.org Topological analysis of the electron-localization function (ELF) can reveal the precise nature of bond formation, indicating whether the mechanism is a concerted or a stepwise process. rsc.orgrsc.org Such detailed mechanistic knowledge allows chemists to fine-tune reaction conditions, control regioselectivity, and predict the reactivity of new substrates, ultimately accelerating the development of novel molecules. rsc.org
Integration with High-Throughput Screening and Automated Synthesis
The synergy between automated synthesis and high-throughput screening (HTS) is set to revolutionize drug discovery. This compound is an ideal building block for these modern workflows due to its suitability for robust and efficient reactions like CuAAC.
Emerging "direct-to-biology" (D2B) approaches pair miniaturized, semi-automated synthesis with direct cellular assay evaluation, eliminating the time-consuming purification of individual compounds in a library. biorxiv.org This workflow enables the rapid synthesis and screening of hundreds or thousands of compounds, significantly accelerating the identification of hits. biorxiv.org Flow chemistry systems can be integrated with in-line purification and analysis, allowing for the automated, multi-step synthesis of compound libraries that can be directly subjected to biological testing. durham.ac.uk This integration streamlines the entire discovery process, from initial compound synthesis to the identification of biologically active molecules, making it a key area for future research and development. cam.ac.uk
Exploration of New Bioconjugation Chemistries
Bioconjugation, the covalent linking of molecules to biomolecules such as proteins, peptides, or nucleic acids, is a cornerstone of modern biotechnology, with applications in diagnostics, drug delivery, and fundamental biological studies. lookchem.com this compound is a valuable reagent in this field, with its azide group serving as a bioorthogonal handle for click chemistry. lookchem.comscribd.com
The CuAAC reaction is highly efficient and selective, enabling the precise and stable attachment of piperidine-containing moieties to biomolecules. lookchem.com This has been utilized to create novel materials and for drug delivery applications. lookchem.com Future research will likely explore the development of new bioconjugation reactions involving the azide group that offer alternative reactivity or improved characteristics. This could include strain-promoted azide-alkyne cycloaddition (SPAAC), which eliminates the need for a cytotoxic copper catalyst, making it more suitable for studies in living systems. Further exploration will also focus on expanding the types of biomolecules and surfaces that can be modified, leading to the creation of novel biosensors, targeted drug delivery systems, and advanced bioanalytical tools. lookchem.com
Q & A
Q. What are the standard synthetic protocols for preparing tert-butyl 4-azidopiperidine-1-carboxylate?
The compound is synthesized via nucleophilic substitution using tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate and sodium azide (NaN₃) in dimethylformamide (DMF) at 75°C for 20 hours. The reaction is typically conducted under air, followed by extraction with ethyl acetate, washing, drying, and concentration. This method yields the product quantitatively without further purification .
Q. What purification methods are recommended for this compound?
Due to its reported high purity post-synthesis, column chromatography or recrystallization may not be necessary. However, if impurities arise (e.g., unreacted starting materials), silica gel chromatography using ethyl acetate/hexane gradients is advised. Confirm purity via NMR or HPLC .
Q. What safety precautions are critical during handling?
- Wear nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact.
- Conduct reactions in a fume hood to mitigate inhalation risks.
- Store azide-containing waste separately and dispose via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield or reduce hazards?
- Solvent alternatives : Replace DMF with acetonitrile to reduce toxicity while maintaining polarity for NaN₃ solubility.
- Temperature modulation : Test shorter reaction times (e.g., 12–16 hours) at 75°C to minimize thermal decomposition.
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
Q. What stability considerations apply to long-term storage?
The compound is stable under inert conditions (argon, −20°C) but degrades in the presence of strong oxidizers or moisture. Store in amber glass vials with desiccants (e.g., molecular sieves). Monitor for azide decomposition (e.g., gas evolution) using FT-IR to detect N₃⁻ loss .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts)?
- Cross-validation : Compare experimental NMR (¹H/¹³C) with computational predictions (DFT calculations, CHEMDRAW simulations).
- Isotopic labeling : Use ¹⁵N-labeled NaN₃ to track azide incorporation and confirm structural integrity.
- Repeat synthesis : Ensure reaction conditions (e.g., solvent purity, anhydrous MgSO₄ for drying) are consistent to rule out procedural variability .
Q. What methodologies mitigate risks associated with the azide functional group?
- Small-scale reactions : Limit batch sizes to <1 g to reduce explosion risks.
- Shielding : Use blast shields or remote-controlled reactors for high-temperature steps.
- Alternative reagents : Test non-azide routes (e.g., Staudinger reactions) if safety concerns dominate. Document near-miss incidents to refine protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
